molecular formula C84H150O19 B1142955 CELLOBIOSE OCTANONANOATE CAS No. 172585-66-9

CELLOBIOSE OCTANONANOATE

Cat. No.: B1142955
CAS No.: 172585-66-9
M. Wt: 1464.0784
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Description

CELLOBIOSE OCTANONANOATE is a chemically modified derivative of cellobiose, a disaccharide (C₁₂H₂₂O₁₁) produced via cellulose hydrolysis . It is synthesized by esterifying cellobiose with octanoic and nonanoic acids, resulting in a lipophilic compound. This modification grants the molecule unique functional properties, making it a versatile ingredient in cosmetic formulations.

Properties

CAS No.

172585-66-9

Molecular Formula

C84H150O19

Molecular Weight

1464.0784

Synonyms

CELLOBIOSE OCTANONANOATE

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogs: Cellobiose and Cellodextrins

Table 1: Structural and Functional Comparison
Compound Structure Solubility Primary Functions Applications
CELLOBIOSE OCTANONANOATE Esterified cellobiose (C8/C9) Oil-soluble Thickening, gloss, film-forming, pigment dispersion Cosmetics (lip gloss, makeup)
Cellobiose β-1,4-linked glucose dimer Water-soluble Microbial substrate, signaling molecule Biotechnology, plant biology
Cellotriose/Cellotetraose Linear β-1,4 glucans (DP3/DP4) Water-soluble Analytical standards, DAMPs in plant defense Research, diagnostics
Key Differences:
  • Lipophilicity: this compound’s esterification enhances its compatibility with oil-based formulations, unlike hydrophilic cellobiose and cellodextrins .
  • Biological Roles: Native cellobiose and cellodextrins act as microbial energy sources or plant defense signals, while this compound is tailored for industrial cosmetics .

Functional Analogs: Carbohydrate-Based Thickeners

Advantages of this compound:
  • Reduced Formulation Complexity : Replaces multiple additives (e.g., separate thickeners and gloss agents) in makeup .
  • Oil Compatibility : Ideal for anhydrous cosmetic systems where water-soluble thickeners fail .

Metabolic and Industrial Context

  • Microbial Utilization: Native cellobiose is metabolized by microbes (e.g., R. albus, K. marxianus) via hydrolysis or phosphorolysis, yielding glucose for ethanol production or enzyme synthesis . This compound’s esterified structure likely resists enzymatic degradation, limiting its role in biotechnology but enhancing stability in cosmetics.
  • Isotope Fractionation: Studies on P. fluorescens show significant δ¹³C depletion during cellobiose metabolism, a process irrelevant to this compound due to its synthetic nature .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing cellobiose octanonanoate with high yield and purity?

  • Methodological Answer : Synthesis typically involves esterification of cellobiose with octanoic/nonanoic acid derivatives. Use acid catalysts (e.g., H₂SO₄) or enzymatic methods (lipases) under anhydrous conditions. Optimize molar ratios (e.g., 1:8 cellobiose:acyl donor) and reaction temperatures (60–80°C). Purify via column chromatography or recrystallization, and validate purity using HPLC or NMR .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Combine FT-IR to confirm ester bond formation (C=O stretch at ~1740 cm⁻¹), NMR (¹H/¹³C) to resolve acyl substitution patterns, and ESI-MS for molecular weight validation. For crystallinity analysis, employ XRD ; for thermal stability, use TGA/DSC .

Q. How can enzymatic hydrolysis of this compound be systematically studied?

  • Methodological Answer : Use cellulases (e.g., Trichoderma reesei enzymes) in buffered solutions (pH 4.8–5.5) at 50°C. Monitor hydrolysis via reducing sugar assays (e.g., DNS method) and HPLC for product identification. Control for substrate solubility by adding surfactants (e.g., Tween-80) .

Advanced Research Questions

Q. How do molecular dynamics (MD) simulations elucidate interactions between this compound and enzymes?

  • Methodological Answer : Perform 50-ns MD simulations with force fields (e.g., CHARMM36) to analyze hydrogen bonding (cutoff: 3.5 Å, angle >60°) and interaction energies. Focus on acyl chain flexibility and steric hindrance effects on enzyme binding. Compare processive vs. nonprocessive enzyme behaviors using trajectory clustering .

Q. What experimental designs resolve contradictions in reported catalytic efficiencies for this compound hydrogenation?

  • Methodological Answer : Standardize reaction conditions (e.g., H₂ pressure: 10–50 bar, Ru/C catalyst loading: 1–5 wt%). Use kinetic modeling (e.g., pseudo-first-order kinetics) to isolate rate-limiting steps (hydrolysis vs. hydrogenation). Validate via in-situ FT-IR or GC-MS to track intermediates .

Q. How can biodegradation pathways of this compound be mapped in microbial consortia?

  • Methodological Answer : Conduct metagenomic sequencing of cellulose-degrading communities (e.g., Clostridium spp.) exposed to the compound. Pair with proteomics to identify expressed esterases/cellulases and LC-MS/MS to detect metabolic intermediates (e.g., short-chain fatty acids) .

Methodological Considerations for Data Analysis

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound toxicity assays?

  • Methodological Answer : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Use nonlinear regression (e.g., log-logistic models) to calculate EC₅₀ values. Ensure replicates (n ≥ 3) and control for solvent effects (e.g., DMSO) .

Q. How can isotopic labeling (e.g., ¹³C) clarify metabolic fate in this compound studies?

  • Methodological Answer : Synthesize ¹³C-labeled derivatives via esterification with isotopically enriched acyl donors. Track incorporation into microbial biomass using NMR or GC-IRMS . Compare isotopic enrichment ratios to establish carbon flux pathways .

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